tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C12H14FNO5 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a nitro group, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-fluoro-2-nitrophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The fluoro and nitro groups can interact with the active sites of enzymes or receptors, while the ester group can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate can be compared with other similar compounds such as:
tert-Butyl 2-(3-nitrophenyl)acetate: Similar structure but lacks the fluoro group, which may result in different reactivity and biological activity.
tert-Butyl 2-(3-fluoro-4-nitrophenyl)acetate: Similar structure but with the nitro group in a different position, which can affect its chemical and biological properties.
tert-Butyl 2-(3-fluoro-2-methoxyphenyl)acetate:
Eigenschaften
Molekularformel |
C12H14FNO4 |
---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
tert-butyl 2-(3-fluoro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
MREVGNWVCKUKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.